

Tazarotenic Acid-d8: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest		
Compound Name:	Tazarotenic Acid-d8	
Cat. No.:	B15558130	Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding of the Certificate of Analysis (CoA) for a stable isotope-labeled compound like **Tazarotenic Acid-d8** is paramount for ensuring the accuracy and reliability of experimental data. This guide provides an in-depth explanation of a typical CoA for **Tazarotenic Acid-d8**, detailing the analytical methodologies employed and the biological significance of this compound.

Tazarotenic Acid-d8 is the deuterated form of Tazarotenic Acid, the active metabolite of the topical retinoid prodrug, Tazarotene.[1][2] Due to its isotopic labeling, **Tazarotenic Acid-d8** serves as an ideal internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its use is critical in pharmacokinetic and metabolic studies to ensure precise measurement of the unlabeled drug.

Certificate of Analysis: Tazarotenic Acid-d8

A Certificate of Analysis for **Tazarotenic Acid-d8** provides a comprehensive summary of its identity, purity, and isotopic enrichment. Below are tables summarizing the typical quantitative data found on a CoA.

Table 1: Product Information



Parameter	Specification	
Product Name	Tazarotenic Acid-d8	
Catalog Number	PA STI 081120	
Molecular Formula	C19H9D8NO2S[4]	
Molecular Weight	331.46 g/mol [4]	
CAS Number	N/A	
Storage Condition	-20°C, protect from light and moisture	

Table 2: Analytical Test Results

Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Purity (HPLC)	HPLC-UV	≥98.0%	99.5%
Identity (¹H-NMR)	¹ H-NMR Spectroscopy	Conforms to structure	Conforms
Identity (Mass Spec)	LC-MS	Conforms to molecular weight	Conforms
Isotopic Enrichment	Mass Spectrometry	≥98%	99.2%
Residual Solvents	GC-MS	Meets USP <467> limits	Conforms

Experimental Protocols

The analytical tests listed in the CoA are performed using specific, validated methodologies to ensure the quality and reliability of the product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination



High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of retinoids and their derivatives.[5][6][7]

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m) is typically employed for the separation of retinoids.
- Mobile Phase: A gradient elution is often used, starting with a mixture of water and acetonitrile with 0.1% formic acid, gradually increasing the acetonitrile concentration.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection is performed at the maximum absorbance wavelength of Tazarotenic Acid.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Spectroscopic Methods for Identity Confirmation

¹H-NMR Spectroscopy is utilized to confirm the chemical structure of the molecule. The absence of proton signals at the deuterated positions confirms the isotopic labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and specific method for confirming both the identity and molecular weight of the compound.[8][9][10] The mass-to-charge ratio (m/z) of the molecular ion corresponding to **Tazarotenic Acid-d8** is measured.

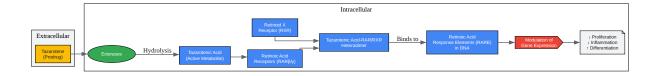
Mass Spectrometry for Isotopic Enrichment

The isotopic enrichment is a critical parameter for a stable isotope-labeled standard. It is determined by mass spectrometry, which measures the ratio of the deuterated compound to its unlabeled counterpart.

Mechanism of Action and Signaling Pathway



Tazarotene, the parent prodrug, is converted to its active form, Tazarotenic Acid, by esterases in the skin.[1][11] Tazarotenic Acid then binds to retinoic acid receptors (RARs), with a preference for RARβ and RARy.[12][13][14] This binding modulates the expression of genes involved in cellular differentiation, proliferation, and inflammation.[12][15]



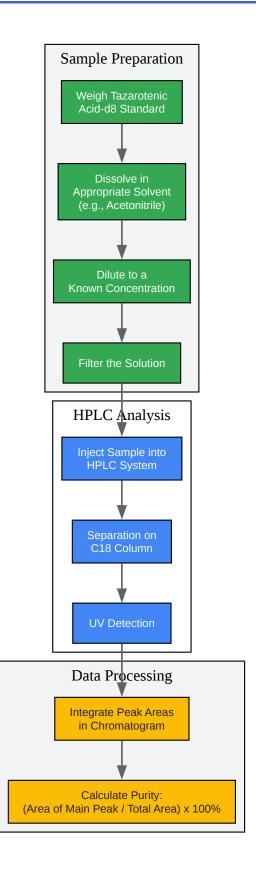
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Tazarotenic Acid Signaling Pathway

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of **Tazarotenic Acid-d8** using HPLC.





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HPLC Purity Analysis Workflow



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